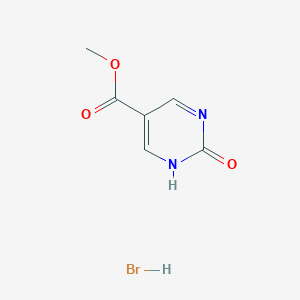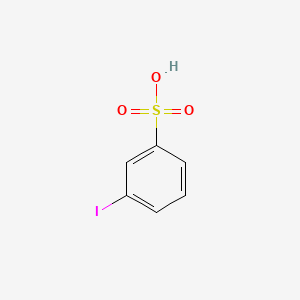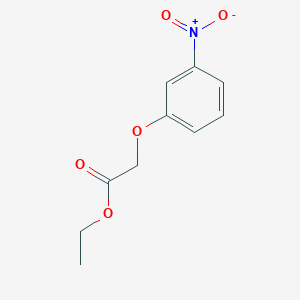
Ethyl 2-(3-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(3-nitrophenoxy)acetate is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 g/mol . The compound is in solid form .
Molecular Structure Analysis
The linear formula of this compound is C10H11NO5 . The SMILES string representation is O=N+c1cc(ccc1)OCC(=O)OCC .Physical and Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(3-nitrophenoxy)acetate and its derivatives are primarily utilized in the synthesis of various chemical compounds. The synthesis of 2-(p-nitrophenoxy)ethylamines, for instance, involves reactions of 2-aminoethanols with p-chloronitrobenzene, demonstrating the reactivity of similar compounds in chemical synthesis (Knipe, Sridhar, & Lound-Keast, 1977). Similarly, ethyl 2-(4-aminophenoxy)acetate, a related compound, has been synthesized as a building block for hypoglycemic agents, illustrating its potential in drug synthesis (Altowyan et al., 2022).
Application in Organic Chemistry
In organic chemistry, compounds like ethyl 2-nitroacetoacetate are used as synthetic precursors. For example, it serves as a precursor for ethoxycarbonylnitrile oxide and other organic acids and esters, highlighting its versatility in organic syntheses (Kislyi et al., 1994).
Potential Therapeutic Applications
Certain derivatives of this compound have shown potential therapeutic activities. For instance, 2-(substituted phenoxy) acetamide derivatives have been investigated for anticancer, anti-inflammatory, and analgesic activities, suggesting their potential application in pharmaceutical research (Rani et al., 2014).
Analytical Chemistry Applications
This compound derivatives are also used in analytical chemistry. For example, they play a role in the sensitive determination of nitrophenol isomers using high-performance liquid chromatography, demonstrating their utility in analytical methodologies (Boddu et al., 2017).
Safety and Hazards
Future Directions
Ethyl 2-(3-nitrophenoxy)acetate has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry. A study has shown that Escherichia coli enzymes NfsA, NfsB nitroreductase, and NemA flavin reductase play a role in the conversion of ethyl 2-(2’-nitrophenoxy)acetate to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties .
Mechanism of Action
Mode of Action
It is known that the compound undergoes biotransformation in Escherichia coli, where the nitro group of the precursor is reduced . This process involves the nitroreductase enzymes NfsA and NfsB . The exact interaction of the compound with these targets and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound is involved in the biotransformation process in Escherichia coli, where it is converted to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties
Result of Action
It is known that the compound can be biotransformed into D-DIBOA in Escherichia coli . D-DIBOA is a benzohydroxamic acid with herbicidal, fungicidal, and bactericidal properties
Properties
IUPAC Name |
ethyl 2-(3-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDWBRDIPYEMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372406 | |
| Record name | ethyl 2-(3-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5544-77-4 | |
| Record name | ethyl 2-(3-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


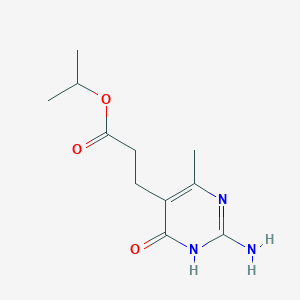
![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)

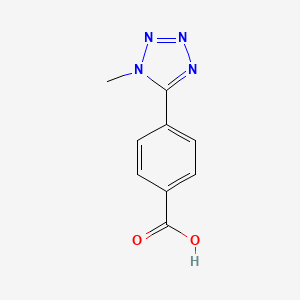
![1-Methoxy-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B3060533.png)


